8-bromo-7-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
8-BROMO-7-[2-(3-METHOXYPHENYL)-2-OXOETHYL]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with a unique structure that combines a purine base with a brominated phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-BROMO-7-[2-(3-METHOXYPHENYL)-2-OXOETHYL]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps, starting with the preparation of the purine base and the brominated phenyl group. The key steps include:
Coupling Reaction: The brominated phenyl group is then coupled with the purine base through a nucleophilic substitution reaction. This step often requires a catalyst, such as palladium, and a base, such as potassium carbonate, to facilitate the reaction.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate more robust purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
8-BROMO-7-[2-(3-METHOXYPHENYL)-2-OXOETHYL]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium thiolate, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as methoxy or thiol groups, into the phenyl ring.
Scientific Research Applications
8-BROMO-7-[2-(3-METHOXYPHENYL)-2-OXOETHYL]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: Researchers investigate the compound’s interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.
Chemical Biology: The compound is used as a probe to study various biochemical pathways and cellular processes, providing insights into the molecular mechanisms underlying diseases.
Mechanism of Action
The mechanism of action of 8-BROMO-7-[2-(3-METHOXYPHENYL)-2-OXOETHYL]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
7-Bromo-1,3-dimethylxanthine: A structurally similar compound with a bromine atom at the 7-position of the xanthine ring.
3-Methoxyphenylboronic acid: Contains a methoxy group on the phenyl ring, similar to the methoxyphenyl group in the target compound.
8-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one: Another brominated compound with potential biological activity.
Uniqueness
8-BROMO-7-[2-(3-METHOXYPHENYL)-2-OXOETHYL]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is unique due to its combination of a purine base with a brominated phenyl group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for exploring new therapeutic and material applications.
Properties
Molecular Formula |
C16H15BrN4O4 |
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Molecular Weight |
407.22 g/mol |
IUPAC Name |
8-bromo-7-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C16H15BrN4O4/c1-19-13-12(14(23)20(2)16(19)24)21(15(17)18-13)8-11(22)9-5-4-6-10(7-9)25-3/h4-7H,8H2,1-3H3 |
InChI Key |
WDSDTXQQEJFDOK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Br)CC(=O)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
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